[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride
Description
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride (CAS: 1345510-60-2) is a pyrazole-derived amine hydrochloride salt with the molecular formula C₆H₁₀ClN₃ and a molecular weight of 159.62 g/mol . The compound features a pyrazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 1-position, and a methylamine moiety attached to the 3-methyl group (Figure 1). Its synthesis typically involves alkylation and subsequent hydrochlorination to stabilize the amine group. This compound is classified as a secondary amine due to the methyl group bonded to the nitrogen atom, which influences its reactivity and solubility in polar solvents.
Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-(4-chloro-1-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-8-3-6-5(7)4-10(2)9-6;/h4,8H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUHWPUMDLEUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Cl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general steps are as follows:
Starting Materials: 4-chloro-1-methyl-1H-pyrazole, formaldehyde, and methylamine.
Reaction Conditions: The reaction is conducted in an acidic medium, often using hydrochloric acid.
Product Formation: The resulting product is (4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the molecule.
Scientific Research Applications
(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
Key Observations:
Amine Type : The target compound and Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride are secondary amines, while others like 1-Ethyl-3-methylpyrazol-4-amine hydrochloride are primary amines. Secondary amines generally exhibit lower nucleophilicity but better metabolic stability in drug design.
Substituent Effects: Chlorine at the 4-position (target compound) increases molecular polarity compared to non-halogenated analogs. Bulky substituents (e.g., 4-fluorophenyl in ) reduce solubility but enhance target specificity in receptor binding.
Applications :
Research Findings and Performance Metrics
Pharmaceutical Potential
- The chlorine atom may enhance binding to hydrophobic pockets in enzymes.
- Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride : Demonstrated efficacy in preclinical studies for modulating ion channels, attributed to its pyrazole core and methylamine group .
Stability and Commercial Availability
- The target compound is listed as discontinued by suppliers , likely due to challenges in large-scale synthesis or stability issues (e.g., hygroscopicity). In contrast, analogs like remain commercially available, highlighting their broader utility.
Biological Activity
(4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₈H₁₀ClN₅
- Molecular Weight : 211.65 g/mol
- CAS Number : 1558503-29-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride. Research has shown that pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| (4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine | MCF7 | 3.79 |
| (4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine | NCI-H460 | 12.50 |
| (4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine | SF-268 | 42.30 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
The mechanism by which (4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride exerts its biological effects involves multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, including Aurora-A kinase.
- Induction of Apoptosis : It promotes apoptosis in cancer cells, leading to reduced cell viability.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at various phases, contributing to its anticancer efficacy.
Study 1: Efficacy Against MCF7 and NCI-H460
In a study conducted by Bouabdallah et al., (4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride was tested against MCF7 and NCI-H460 cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC₅₀ values of 3.79 µM and 12.50 µM, respectively. This study underscores the compound's potential as a targeted therapy for breast and lung cancers.
Study 2: Comparative Analysis with Standard Drugs
Another study compared the efficacy of (4-chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride with standard chemotherapeutics like doxorubicin. The compound demonstrated comparable or superior activity against several cancer cell lines, suggesting its potential as an alternative treatment option.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. The compound is classified under hazard statements indicating it can be harmful if swallowed (GHS H302). Further toxicological studies are needed to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
